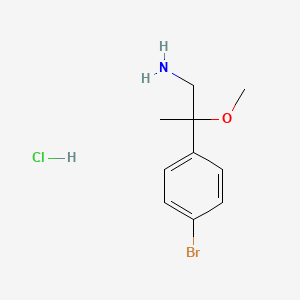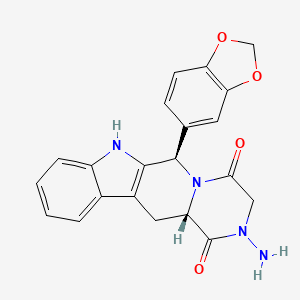![molecular formula C16H18BrN3O B15295734 N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide is a chemical compound that features a bromopyridine moiety linked to a phenylacetamide group via a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide typically involves the reaction of 6-bromopyridin-2-amine with 3-bromopropylamine, followed by coupling with phenylacetic acid. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the bromopyridine or phenylacetamide groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and bases like sodium hydride (NaH) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-bromopyridine: A precursor in the synthesis of N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide.
N-(6-bromopyridin-2-yl)dodecylamide: Another bromopyridine derivative with different applications.
3-(6-bromopyridin-2-yl)-2-(2,6-difluorophenyl)-1,3-thiazolidin-4-one: A compound with potential anti-HIV activity.
Uniqueness
This compound is unique due to its specific combination of a bromopyridine moiety and a phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H18BrN3O |
|---|---|
Peso molecular |
348.24 g/mol |
Nombre IUPAC |
N-[3-[(6-bromopyridin-2-yl)amino]propyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H18BrN3O/c17-14-8-4-9-15(20-14)18-10-5-11-19-16(21)12-13-6-2-1-3-7-13/h1-4,6-9H,5,10-12H2,(H,18,20)(H,19,21) |
Clave InChI |
WUWMSTAJILWSOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCCCNC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)


![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)

![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)



![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)

